molecular formula C18H27N3O5 B5277055 N~1~,N~1~-dimethyl-N~4~-(3,4,5-trimethoxyphenyl)piperidine-1,4-dicarboxamide

N~1~,N~1~-dimethyl-N~4~-(3,4,5-trimethoxyphenyl)piperidine-1,4-dicarboxamide

Cat. No.: B5277055
M. Wt: 365.4 g/mol
InChI Key: XTZLVDQYVXGNFZ-UHFFFAOYSA-N
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Description

N~1~,N~1~-dimethyl-N~4~-(3,4,5-trimethoxyphenyl)piperidine-1,4-dicarboxamide is a complex organic compound with a unique structure. It features a piperidine ring substituted with dimethyl and trimethoxyphenyl groups, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~1~-dimethyl-N~4~-(3,4,5-trimethoxyphenyl)piperidine-1,4-dicarboxamide typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the dimethyl and trimethoxyphenyl groups. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~1~-dimethyl-N~4~-(3,4,5-trimethoxyphenyl)piperidine-1,4-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This includes nucleophilic and electrophilic substitution reactions, where specific groups in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N~1~,N~1~-dimethyl-N~4~-(3,4,5-trimethoxyphenyl)piperidine-1,4-dicarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1,N~1~-dimethyl-N~4~-(3,4,5-trimethoxyphenyl)piperidine-1,4-dicarboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to changes in cellular processes and biochemical pathways. The exact mechanism can vary depending on the context and application.

Comparison with Similar Compounds

Similar Compounds

  • N~1~,N~1~-dimethyl-N~4~-(3,4,5-trimethoxyphenyl)piperidine-1,4-dicarboxamide
  • This compound

Uniqueness

This compound stands out due to its specific substitution pattern and the presence of both dimethyl and trimethoxyphenyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

1-N,1-N-dimethyl-4-N-(3,4,5-trimethoxyphenyl)piperidine-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O5/c1-20(2)18(23)21-8-6-12(7-9-21)17(22)19-13-10-14(24-3)16(26-5)15(11-13)25-4/h10-12H,6-9H2,1-5H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTZLVDQYVXGNFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCC(CC1)C(=O)NC2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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